

An In-depth Technical Guide to Sulfo-Bis-(N,N'-carboxylic acid)-Cy5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sulfo-Bis-(N,N'-carboxylic acid)-Cy5

Cat. No.: B15556569

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Sulfo-Bis-(N,N'-carboxylic acid)-Cy5**, a water-soluble, far-red fluorescent dye. It is designed to furnish researchers, scientists, and drug development professionals with the essential information required for its effective application in various bioanalytical and imaging techniques.

Core Structure and Properties

Sulfo-Bis-(N,N'-carboxylic acid)-Cy5 is a derivative of the cyanine dye Cy5, modified with sulfonate and carboxylic acid groups to enhance its utility in biological applications. The presence of sulfonate groups imparts high water solubility, making it particularly suitable for labeling biomolecules in aqueous environments without the need for organic co-solvents that can be detrimental to protein structure and function. The terminal carboxylic acid groups provide reactive handles for conjugation to primary amines on target molecules, such as proteins, peptides, and amine-modified oligonucleotides, through the formation of stable amide bonds.

The core structure consists of two indolenine rings linked by a polymethine chain. This extended conjugated system is responsible for its characteristic strong absorption and emission in the far-red region of the electromagnetic spectrum.

Below is the chemical structure of **Sulfo-Bis-(N,N'-carboxylic acid)-Cy5**:

Caption: Chemical structure of **Sulfo-Bis-(N,N'-carboxylic acid)-Cy5**.

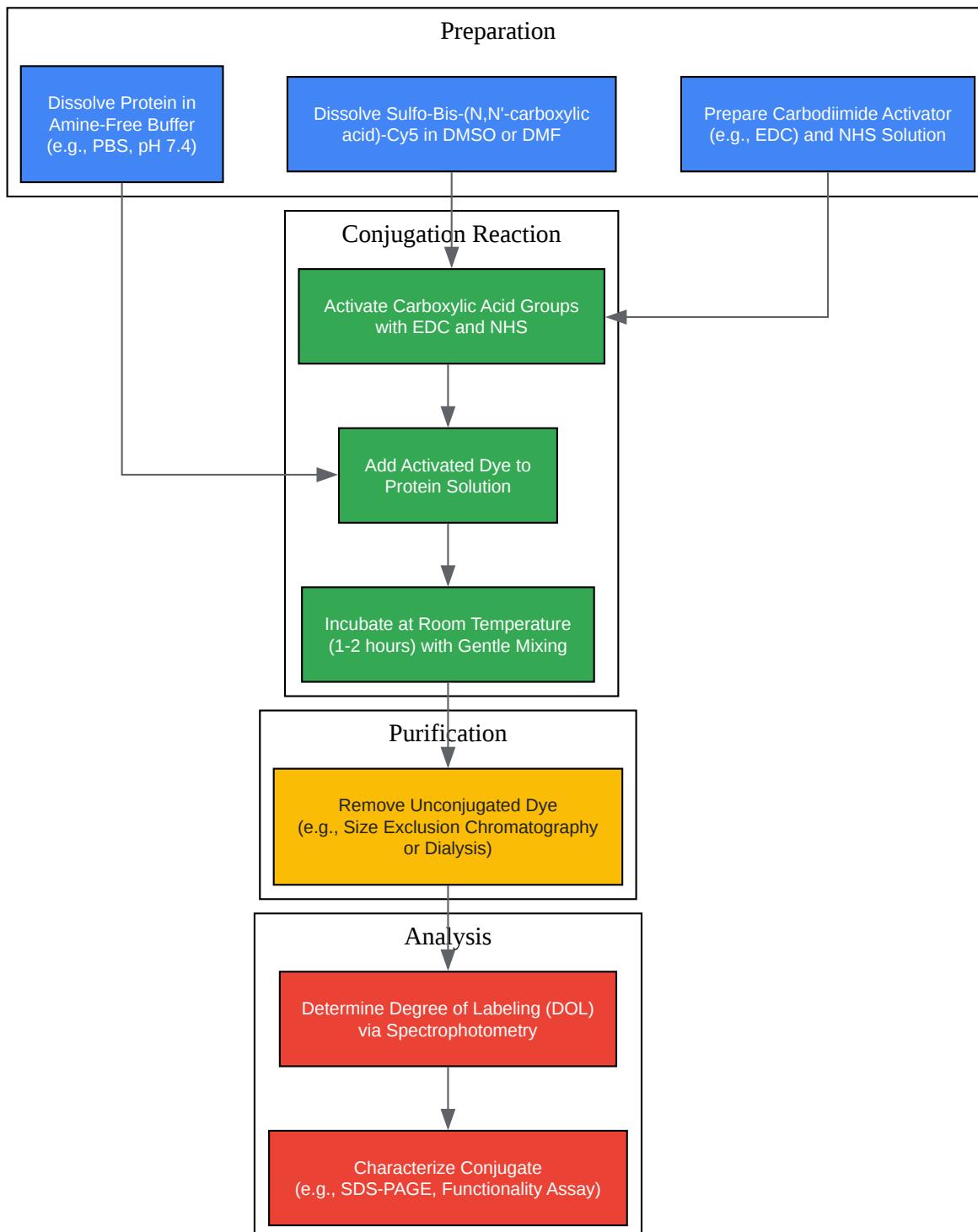
Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **Sulfo-Bis-(N,N'-carboxylic acid)-Cy5** and its closely related analogs is presented in the table below for easy comparison. The absorbance and emission spectra of **Sulfo-Bis-(N,N'-carboxylic acid)-Cy5** are identical to the parent Cy5 fluorophore.[\[1\]](#)

Property	Sulfo-Bis-(N,N'-carboxylic acid)-Cy5	diSulfo-Cy5 carboxylic acid	Sulfo-Cy5 bis-NHS ester
Molecular Formula	C37H47BrN2O10S2 [1]	C32H37N2NaO8S2 [2]	C45H51KN4O14S2 [3]
Molecular Weight	823.8 g/mol [1]	664.8 g/mol [2]	975.2 g/mol [3]
CAS Number	2353410-10-1 [1]	1121756-16-8 [2]	252255-42-8 [3]
Purity	≥97% [1]	≥96% [2]	Not Specified
Excitation Maximum (λ _{ex})	~646 nm [2]	646 nm [2]	646 nm [3]
Emission Maximum (λ _{em})	~662 nm [2]	662 nm [2]	662 nm [3]
Extinction Coefficient	~271,000 M ⁻¹ cm ⁻¹ [2]	271,000 M ⁻¹ cm ⁻¹ [2]	271,000 M ⁻¹ cm ⁻¹ [3]
Fluorescence Quantum Yield	~0.2 [2]	0.2 [2]	0.28 [3]
Solubility	Water Soluble [1]	Water, DMSO, DMF, DCM [2]	Water Soluble [3]
Storage Conditions	-20°C [1]	-20°C [2]	-20°C [3]

Applications in Research and Drug Development

The favorable properties of Sulfo-Cy5 dyes, including high water solubility, bright fluorescence, and low non-specific binding, make them versatile tools in a range of applications.[4]

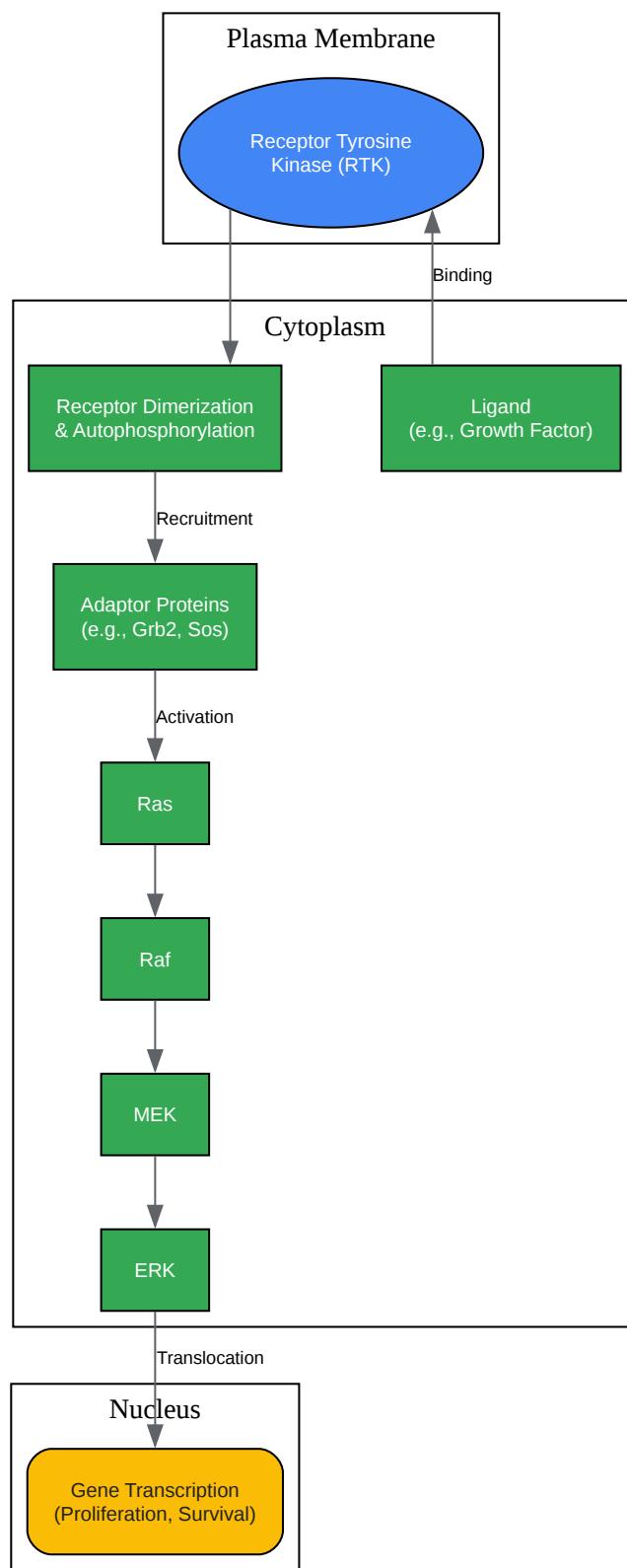

- **Fluorescence Microscopy:** The far-red emission of Sulfo-Cy5 dyes is advantageous for cellular imaging due to reduced autofluorescence from biological samples in this spectral region, leading to high-contrast images.[5]
- **Flow Cytometry:** The distinct and bright signal from Sulfo-Cy5 conjugates allows for precise cell sorting and analysis.[5]
- **Bioconjugation:** These dyes are efficiently used to label proteins, antibodies, and nucleic acids for use in various assays.[5] The carboxylic acid moiety of **Sulfo-Bis-(N,N'-carboxylic acid)-Cy5** can be activated in-situ for conjugation or used to prepare custom activated esters like N-hydroxysuccinimide (NHS) esters.[6]

Experimental Protocols

While specific protocols for **Sulfo-Bis-(N,N'-carboxylic acid)-Cy5** are not readily available in the public domain, a general protocol for the conjugation of a carboxylic acid-containing dye to a primary amine-containing biomolecule (e.g., a protein) is provided below. This serves as a foundational workflow that can be optimized for specific applications.

General Protein Labeling Workflow

The following diagram illustrates a typical workflow for labeling a protein with an amine-reactive fluorescent dye.


[Click to download full resolution via product page](#)

Caption: General workflow for protein conjugation with a carboxylic acid dye.

Signaling Pathway Visualization

Currently, there is no specific information available in the searched resources detailing the use of **Sulfo-Bis-(N,N'-carboxylic acid)-Cy5** in the context of a specific signaling pathway. However, fluorescently labeled biomolecules are crucial tools for elucidating such pathways. For instance, an antibody labeled with this dye could be used to visualize the localization of a receptor protein upon ligand binding, a key event in many signaling cascades.

The diagram below represents a generic receptor tyrosine kinase (RTK) signaling pathway, which can be studied using fluorescently labeled antibodies or ligands.

[Click to download full resolution via product page](#)

Caption: A simplified receptor tyrosine kinase (RTK) signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sulfo-Bis-(N,N'-carboxylic acid)-Cy5, 2353410-10-1 | BroadPharm [broadpharm.com]
- 2. diSulfo-Cy5 carboxylic acid, 1121756-16-8 | BroadPharm [broadpharm.com]
- 3. Sulfo-Cy5 bis-NHS ester, 252255-42-8 | BroadPharm [broadpharm.com]
- 4. probes.bocsci.com [probes.bocsci.com]
- 5. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Sulfo-Bis-(N,N'-carboxylic acid)-Cy5]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15556569#sulfo-bis-n-n-carboxylic-acid-cy5-structure\]](https://www.benchchem.com/product/b15556569#sulfo-bis-n-n-carboxylic-acid-cy5-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com